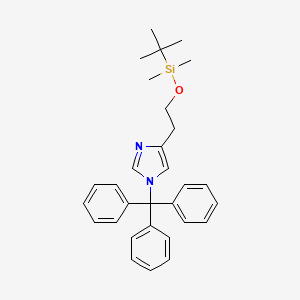

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole

Descripción general

Descripción

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole is a complex organic compound featuring a tert-butyldimethylsilyl ether group and a trityl-protected imidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole typically involves multiple steps. The process begins with the protection of the imidazole nitrogen using a trityl chloride reagent. Subsequently, the hydroxyl group is introduced via a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent yields. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

Reduction: The trityl group can be removed under reducing conditions.

Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Imidazole N-oxide derivatives.

Reduction: De-tritylated imidazole derivatives.

Substitution: Derivatives with different functional groups replacing the silyl ether.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibitor Development

One of the primary applications of this compound is in the development of inhibitors for protein-protein interactions. For instance, it has been investigated as a potential inhibitor for WDR5, a critical component of the mammalian SET/MLL histone methyltransferase complex, which plays a vital role in gene regulation and cancer progression. Fragment screening studies have identified derivatives of this compound that effectively disrupt WDR5 interactions, showcasing its utility in drug discovery efforts aimed at targeting epigenetic regulators .

Anticancer Research

The compound's ability to modulate protein interactions makes it a candidate for anticancer therapies. Its derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis .

Material Science

Silicon-Based Materials

Due to its tert-butyldimethylsilyl (TBDMS) group, this compound can be utilized in the synthesis of silicon-based materials. The TBDMS group is known for its protective qualities in organic synthesis, allowing for selective reactions while safeguarding functional groups. This property is particularly useful in creating advanced materials with tailored functionalities for applications in electronics and photonics .

Biochemical Applications

Bioconjugation Techniques

The imidazole moiety in this compound is significant for bioconjugation processes. It can facilitate the attachment of biomolecules such as peptides or nucleotides to surfaces or other molecules, enhancing the development of biosensors and targeted drug delivery systems. Studies have shown that compounds with similar structures can improve binding affinities and stability in biological environments .

Data Table: Summary of Applications

Case Studies

-

WDR5 Inhibition Study

A study published in Nature Communications demonstrated that derivatives of this compound effectively inhibited WDR5 interactions with its binding partners, leading to reduced expression of oncogenes associated with several cancers . -

Silicon-Based Material Development

Research conducted at a leading materials science laboratory explored the use of TBDMS derivatives in creating novel silicon nanostructures. The study highlighted the enhanced electrical properties achieved through selective functionalization enabled by this compound . -

Biosensor Application

An investigation into bioconjugation strategies using imidazole-containing compounds showed increased sensitivity and specificity in detecting biomolecules relevant to disease diagnostics. The study indicated that the incorporation of this compound significantly improved sensor performance .

Mecanismo De Acción

The mechanism by which 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The trityl group provides steric hindrance, protecting the imidazole ring, while the silyl ether group offers stability against hydrolysis and other reactions. The compound can act as a ligand, binding to metal ions or enzymes, influencing their activity.

Comparación Con Compuestos Similares

4-(2-((Trimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.

1-Trityl-1H-imidazole: Lacks the silyl ether group.

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-imidazole: Similar but without the trityl protection.

Uniqueness: The presence of both the tert-butyldimethylsilyl and trityl groups makes this compound unique, providing enhanced stability and protection compared to similar compounds.

This detailed overview provides a comprehensive understanding of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole, highlighting its synthesis, reactions, applications, and uniqueness

Actividad Biológica

4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole, with the CAS number 928136-82-7, is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C30H36N2OSi

- Molecular Weight : 468.71 g/mol

- Physical Properties :

Biological Activity Overview

Imidazole derivatives are recognized for a wide range of biological activities:

- Antimicrobial Activity : Many imidazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that imidazole derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division . The anticancer activity is often linked to their ability to target specific cellular pathways involved in tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- Tubulin Inhibition : Similar to other imidazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often assessed through various assays measuring cell viability and apoptosis markers .

- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that related imidazole compounds exhibited significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 52 |

| Compound B | MDA-MB-231 | 74 |

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[2-(1-tritylimidazol-4-yl)ethoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2OSi/c1-29(2,3)34(4,5)33-22-21-28-23-32(24-31-28)30(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-20,23-24H,21-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJSLKMCHKRUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.